molecular formula C11H8ClN3O3 B8397230 4-Chloro-6-(3-methyl-4-nitrophenoxy)pyrimidine

4-Chloro-6-(3-methyl-4-nitrophenoxy)pyrimidine

Cat. No. B8397230
M. Wt: 265.65 g/mol
InChI Key: ZQWUXESCBSMOMD-UHFFFAOYSA-N
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Patent
US08952014B2

Procedure details

0.40 g (2.68 mmol) 4,6-dichloropyrimidine, 0.42 g (2.74 mmol) 3-methyl-4-nitrophenol and 0.40 g (2.89 mmol) potassium carbonate in 2.0 mL DMF were stirred for 2 h at RT. The reaction mixture was mixed with water and the precipitate formed was suction filtered, washed and dried.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.[CH3:9][C:10]1[CH:11]=[C:12]([OH:19])[CH:13]=[CH:14][C:15]=1[N+:16]([O-:18])=[O:17].C(=O)([O-])[O-].[K+].[K+].O>CN(C=O)C>[Cl:8][C:6]1[CH:7]=[C:2]([O:19][C:12]2[CH:13]=[CH:14][C:15]([N+:16]([O-:18])=[O:17])=[C:10]([CH3:9])[CH:11]=2)[N:3]=[CH:4][N:5]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
0.42 g
Type
reactant
Smiles
CC=1C=C(C=CC1[N+](=O)[O-])O
Name
Quantity
0.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
ClC1=NC=NC(=C1)OC1=CC(=C(C=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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